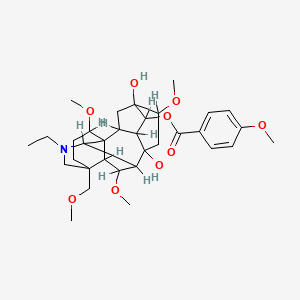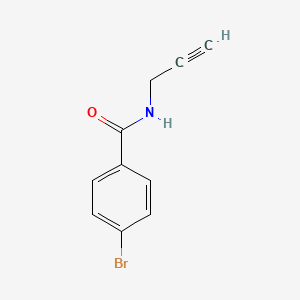
2-Fluoro-4-iodo-1-methoxybenzene
Overview
Description
2-Fluoro-4-iodo-1-methoxybenzene is a chemical compound with the molecular formula C7H6FIO . It is used in various scientific and industrial research .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 . The molecular weight of the compound is 252.02 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.02 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 110 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Conformational Analysis
A study by Barnes et al. (1989) investigated the conformation of α,α,α-trifluoroanisoles, which are closely related to 2-Fluoro-4-iodo-1-methoxybenzene, using NMR spectra. The research focused on the rotation about the phenyl O-bond, revealing unique rotational potentials compared to methoxybenzene, a structural analog (Barnes, M. et al., 1989).
Catalysis in Arylation
Averin et al. (2017) examined the copper(I)-catalyzed arylation of adamantane-containing amines using compounds similar to this compound. The study highlighted the influence of amine structure and substituent nature on the yields of N-arylation products, shedding light on the role of halogenated methoxybenzenes in catalytic processes (Averin, A. et al., 2017).
Molecular Structure Analysis
Saeedet al. (2009) conducted a study on 2-Fluoro-N-(4-methoxyphenyl)benzamide, a compound structurally related to this compound. This research focused on the crystal structure, examining the inclinations of the benzene rings and intermolecular interactions. The study provides insights into the structural characteristics and potential interactions of similar fluoro-iodo-methoxybenzenes (Saeed, A. et al., 2009).
Torsional Potential Studies
Klocker et al. (2003) explored the torsional potentials of methoxy groups in compounds including 4-fluoro-1-methoxybenzenes, akin to this compound. This study used ab initio and density functional methods to understand the relationship between molecular structure and torsional behavior, crucial for comprehending the dynamics of such molecules (Klocker, J. et al., 2003).
Supramolecular Chemistry
Research by Kobayashi et al. (2003) involving compounds similar to this compound studied the formation of heterodimeric capsules through guest-induced assembly. This study highlights the potential of such compounds in supramolecular chemistry, particularly in the formation of molecular capsules and their interactions with guests (Kobayashi, K. et al., 2003).
Catalytic Applications
Baramov et al. (2017) investigated the use of iodo-nitroaromatics, similar to this compound, in acontinuous platinum-mediated hydrogenation process. This study focused on the chemoselective reduction of iodo-nitroaromatics, examining catalyst stability and selectivity, which is crucial for understanding the catalytic potential of related compounds (Baramov, T. et al., 2017).
Epoxide Ring Opening
Niknam and Nasehi (2002) studied the ring opening of epoxides using a catalyst similar to this compound. This research provides insights into the use of halogenated methoxybenzenes as catalysts for regioselective transformations under mild conditions, demonstrating their potential in organic synthesis (Niknam, K. & Nasehi, T., 2002).
Fluorogenic Aldehyde Monitoring
Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring aldol reactions. This study is relevant to this compound as it explores the fluorescence monitoring in reaction progress, which could be applicable to similar compounds (Guo, H. & Tanaka, F., 2009).
Reaction Mechanism Exploration
Dahlke and Kass (1992) investigated the formation of the dehydrophenoxy anion from compounds like fluorobenzene and methoxybenzene, which are structurally related to this compound. This research provides valuable insights into the reaction mechanisms and potential ionic formations in similar compounds (Dahlke, G. & Kass, S., 1992).
properties
IUPAC Name |
2-fluoro-4-iodo-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAKENGNADHGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278850 | |
| Record name | 2-Fluoro-4-iodo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3824-21-3 | |
| Record name | 3824-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-iodo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















